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Compound of Interest

Compound Name: 5-Fluoropyridine-2-boronic acid

Cat. No.: B156114

In the landscape of modern synthetic and medicinal chemistry, the strategic design of
molecular building blocks is paramount to the efficient construction of complex, high-value
compounds. 5-Fluoropyridine-2-boronic acid (CAS: 946002-10-4) has emerged as a
particularly powerful reagent, valued for the unique interplay of its three core structural
components: the heteroaromatic pyridine ring, the versatile boronic acid functional group, and
the strategically placed fluorine substituent.

This guide offers an in-depth exploration of the chemical properties, synthesis, and applications
of 5-Fluoropyridine-2-boronic acid. We will move beyond a simple recitation of data to
explain the causality behind its reactivity and provide field-proven insights into its use,
particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
For drug development professionals, understanding this reagent is critical, as the incorporation
of the fluoropyridine motif can significantly enhance the pharmacokinetic and
pharmacodynamic profiles of drug candidates.[1]

Core Physicochemical and Structural Properties

The utility of any chemical reagent begins with a firm understanding of its fundamental
properties. 5-Fluoropyridine-2-boronic acid is a white to off-white solid at room temperature.
[2] Its structure is characterized by a pyridine ring substituted at the 2-position with a boronic
acid [-B(OH)z] group and at the 5-position with a fluorine atom.

This specific arrangement of functional groups dictates the molecule's electronic character and
reactivity. The pyridine nitrogen and the fluorine atom act as electron-withdrawing groups,
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influencing the acidity of the boronic acid and the electron density of the aromatic ring.[3] This
electronic modulation is a key factor in its performance in cross-coupling reactions.

Table 1: Key Identifiers and Properties of 5-Fluoropyridine-2-boronic acid

Property Value Source(s)
CAS Number 946002-10-4 [4][5]
Molecular Formula CsHsBFNO:2 [4][5]
Molecular Weight 140.91 g/mol [5]
5-fluoropyridin-2-yl)boronic
IUPAC Name ( " Py ¥ [5]
aci

White to light yellow crystalline
Appearance [2]
powder

Store refrigerated (0-8°C),
Storage - [2][6]
under dry conditions

Stability, Storage, and the Boroxine Question

A critical consideration for boronic acids is their inherent propensity to undergo dehydration to
form a cyclic trimeric anhydride known as a boroxine. This process is reversible in the presence
of water.

Caption: Reversible dehydration of boronic acid to boroxine.

This equilibrium underscores the importance of proper storage. To minimize boroxine formation
and ensure consistent reactivity, 5-Fluoropyridine-2-boronic acid should be stored in a tightly
sealed container in a refrigerated and dry environment.[6][7] For applications requiring
exceptional stability or slow release of the active boronic acid, more robust derivatives such as
the corresponding pinacol ester can be utilized.[8]

Synthesis and Safe Handling
Representative Synthetic Pathway
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The synthesis of aryl and heteroaryl boronic acids typically involves a lithium-halogen
exchange or Grignard formation from an appropriate halide, followed by quenching the
resulting organometallic species with a trialkyl borate ester.[9][10] The resulting boronate ester
is then hydrolyzed to the desired boronic acid.

2-Bromo-5-fluoropyridine
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:
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Caption: General synthetic workflow for 5-Fluoropyridine-2-boronic acid.

lllustrative Experimental Protocol for Synthesis

Disclaimer: This protocol is adapted from a known procedure for a related isomer, 2-
Fluoropyridine-5-boronic acid, and serves as an illustrative guide.[9] Researchers should
always consult primary literature and perform appropriate risk assessments before conducting
any experiment.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, temperature probe, and nitrogen inlet, add 2-bromo-5-fluoropyridine (1.0 eq) and
anhydrous tetrahydrofuran (THF).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Lithiation: Slowly add n-butyllithium (n-BulLi, 1.1 eq) dropwise via syringe, ensuring the
internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.

Borate Quench: Add triisopropyl borate (B(OiPr)s, 1.2 eq) dropwise, again maintaining the
low temperature.

Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding aqueous
hydrochloric acid (e.g., 2M HCI) until the pH is acidic.

Extraction: Transfer the mixture to a separatory funnel. The product may precipitate or be
extracted into an organic solvent. Further purification is typically achieved by recrystallization
or column chromatography.

Safety and Handling Precautions

Like many boronic acids, 5-Fluoropyridine-2-boronic acid is classified as an irritant.[6][7]

Adherence to standard laboratory safety practices is essential.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-
resistant gloves.[11]

Ventilation: Handle the solid and its solutions in a well-ventilated chemical fume hood to
avoid inhalation of dust or vapors.[6][11]

Spill Response: In case of a spill, collect the material using appropriate methods to avoid
dust generation and dispose of it as chemical waste.[11]

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]
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Core Reactivity: The Suzuki-Miyaura Cross-
Coupling

The premier application of 5-Fluoropyridine-2-boronic acid is its role as a nucleophilic
partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a
cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond
between an organoboron compound and an organic halide or triflate.[12][13]

The catalytic cycle is a well-established, three-step process:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the
electrophilic partner (e.g., an aryl bromide).

e Transmetalation: The organic group from the boronic acid is transferred to the palladium
center. This step requires activation of the boronic acid by a base to form a more nucleophilic
boronate species.

e Reductive Elimination: The two organic partners are expelled from the palladium center,
forming the new C-C bond and regenerating the Pd(0) catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

o The Catalyst: Palladium complexes bearing phosphine ligands, such as Pd(dppf)Clz or
Pd(PPhs)a, are frequently employed.[12][14] The ligand's role is crucial: it stabilizes the
palladium center, influences its reactivity, and can prevent catalyst deactivation.
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e The Base: A base (e.g., K2COs, NasPOas, CsF) is essential for the transmetalation step.[8][14]
It reacts with the boronic acid to form a more nucleophilic "ate” complex, [R-B(OH)s]~, which
facilitates the transfer of the organic group to the palladium.

e The Solvent: The choice of solvent (e.g., dioxane, toluene, DMF), often in combination with
water, is critical for solubilizing the reactants and facilitating the catalytic cycle.[8][14]
Aqueous conditions can also aid in the regeneration of the active boronic acid from its
boroxine form.

Mitigating the "2-Pyridyl Problem"

A known challenge in coupling reactions involving 2-substituted pyridines is the potential for the
pyridine nitrogen to coordinate with the palladium catalyst. This can sequester the catalyst and
inhibit the reaction. The choice of a bulky, electron-rich phosphine ligand can often mitigate this
issue by sterically disfavoring the unproductive coordination of the pyridine nitrogen.[8]

Applications in Drug Discovery and Beyond

The true value of 5-Fluoropyridine-2-boronic acid lies in the properties it imparts to the final
molecule. The strategic inclusion of fluorine is a well-established tactic in medicinal chemistry
to enhance a drug's metabolic stability, binding affinity, and lipophilicity.[1]

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to
metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and
bioavailability of a drug.

» Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic
interactions with protein targets, enhancing binding potency.

 Membrane Permeability: Fluorine substitution can increase a molecule's lipophilicity, which
can improve its ability to cross cell membranes.

This reagent is a key building block for a variety of biologically active compounds, including
inhibitors of fatty acid amide hydrolase (FAAH) and 5-lipoxygenase-activating protein (FLAP),
which are targets for inflammatory and other diseases.[15][16]
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Caption: Logical flow from building block to application in drug discovery.

Conclusion

5-Fluoropyridine-2-boronic acid is more than just a chemical intermediate; it is a strategic
tool for molecular design. Its well-defined reactivity, centered on the Suzuki-Miyaura cross-
coupling, provides a reliable method for constructing complex molecular architectures. The
embedded fluoropyridine motif offers medicinal chemists a validated strategy for enhancing the
drug-like properties of new therapeutic agents. By understanding the fundamental chemical
properties, handling requirements, and reaction mechanisms detailed in this guide, researchers
can effectively leverage this powerful building block to accelerate innovation in both academic
and industrial settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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